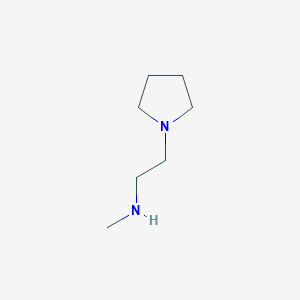

N-methyl-2-(pyrrolidin-1-yl)ethanamine

Descripción

Structural Context and Foundational Chemical Significance

The structure of N-methyl-2-(pyrrolidin-1-yl)ethanamine, with the IUPAC name N-methyl-2-pyrrolidin-1-ylethanamine, is defined by its molecular formula C₇H₁₆N₂. nih.gov This compound integrates two fundamentally important structural motifs: the pyrrolidine (B122466) ring and a vicinal diamine-like framework.

The pyrrolidine ring is a saturated heterocycle that is a cornerstone of numerous biologically and pharmacologically significant molecules. mdpi.com It forms the core structure of many natural alkaloids, including nicotine (B1678760) and hygrine, and is a key component in the amino acid proline. mdpi.com The conformational rigidity and stereochemical properties of the pyrrolidine scaffold make it a privileged structure in the design of synthetic molecules for various chemical applications.

The diamine component of the molecule is also of great significance. Diamines, particularly 1,2-diamines, are classic ligands in coordination chemistry and have become indispensable in the field of asymmetric catalysis. rsc.orgnih.gov They can act as bidentate ligands, coordinating to metal centers to form stable chelate complexes that can facilitate a wide range of chemical transformations. The specific arrangement of a tertiary amine within the pyrrolidine ring and a secondary amine on the ethyl side chain makes this compound an asymmetric diamine, a class of compounds actively explored for their potential in stereoselective synthesis. nih.gov

Below is a table of key physicochemical properties for this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂ | nih.gov |

| Molecular Weight | 128.22 g/mol | nih.govscbt.com |

| IUPAC Name | N-methyl-2-pyrrolidin-1-ylethanamine | nih.gov |

| CAS Number | 32776-22-0 | nih.gov |

| Topological Polar Surface Area | 15.3 Ų | nih.gov |

| Complexity | 67.3 | nih.gov |

| XLogP3 | 0.6 | nih.gov |

Historical Perspectives on Related Chemical Entities in Scientific Literature

While this compound itself does not have an extensive, specific history in early chemical literature, the foundational structures it comprises—pyrrolidine and diamine moieties—have deep roots in scientific exploration.

The study of pyrrolidine-containing compounds is closely linked to the history of natural product chemistry. Pyrrolizidine alkaloids, a class of compounds characterized by a specific bicyclic structure derived from pyrrolidine, have been known for centuries due to their widespread occurrence in plant species across families like Boraginaceae, Asteraceae, and Fabaceae. mdpi.com Early research focused on their isolation and structural elucidation, driven by their notable biological effects. nih.gov These foundational studies into complex alkaloids paved the way for a broader understanding of the chemistry and reactivity of the simpler pyrrolidine ring system. nih.govresearchgate.net

Separately, the field of coordination chemistry was significantly advanced by the study of diamines. Beginning in the late 19th and early 20th centuries, research into how simple diamines like ethylenediamine (B42938) bind to metal ions was crucial in developing theories of chemical bonding and molecular geometry. In recent decades, the focus has shifted towards chiral diamines for their application in asymmetric synthesis, a field that has seen explosive growth. rsc.orgnih.gov The development of catalysts based on chiral diamine ligands has been a major theme, enabling the stereoselective production of complex molecules. chemrxiv.orgchemrxiv.org

Current Research Trajectories and Future Directions in Synthetic and Mechanistic Chemistry

Current academic research relevant to this compound and structurally related compounds is heavily concentrated in the area of asymmetric catalysis. rsc.org Asymmetric diamines are highly sought after as chiral ligands for transition-metal catalysts and as organocatalysts in their own right. nih.govchemrxiv.orgresearchgate.net The research focus is on the design and synthesis of novel diamine scaffolds that can induce high levels of enantioselectivity in chemical reactions. chemrxiv.org

The future for compounds like this compound in synthetic chemistry likely lies in its development and application as a chiral auxiliary or ligand. By modifying its structure, for instance, through the introduction of bulky substituents or additional coordinating groups, researchers aim to fine-tune its steric and electronic properties. This would allow for its use in a variety of stereoselective transformations, such as asymmetric additions, hydrogenations, and C-N bond-forming reactions. rsc.orgchemrxiv.org

Furthermore, there is a growing trend towards developing more sustainable and environmentally friendly catalytic systems. chemrxiv.org Research into biomimetic catalysts that operate in "green" solvents, such as water, is an active area. chemrxiv.orgresearchgate.net Chiral diamines are being investigated for their potential to form catalysts that mimic enzymatic activity, offering high efficiency and selectivity under mild conditions. The structural features of this compound make it a candidate for exploration within this paradigm of green chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

N-methyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-4-7-9-5-2-3-6-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGYDOOXVKDZCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304415 | |

| Record name | N-methyl-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32776-22-0 | |

| Record name | N-Methyl-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32776-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 165662 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032776220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32776-22-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165662 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-2-pyrrolidin-1-ylethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[2-(pyrrolidin-1-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Mechanistic Investigations

The synthesis of N-methyl-2-(pyrrolidin-1-yl)ethanamine and its related structures can be achieved through various established chemical pathways. These routes primarily involve the formation of carbon-nitrogen bonds and the construction or modification of the pyrrolidine (B122466) ring system.

Amination reactions are fundamental to the synthesis of this compound. A direct and common approach involves the nucleophilic substitution reaction between pyrrolidine and a suitable 2-carbon electrophile bearing a methylamino group, such as N-methyl-2-chloroethylamine. Conversely, the reaction can be performed between N-methylethylenediamine and a 1,4-dihaloalkane like 1,4-dibromobutane.

More advanced amination strategies have been developed for creating complex pyrrolidine derivatives. For instance, copper-catalyzed three-component tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes provide a pathway to α-cyano pyrrolidines in good yields nih.gov. This method allows for the introduction of multiple functional groups in a single pot reaction nih.gov.

The formation of N-methyl derivatives of various nitrogen-containing compounds is often achieved through direct methylation. A common method involves the reaction of a secondary amine with a methylating agent like methyl iodide in the presence of a non-nucleophilic base nih.gov. Microwave-assisted N-alkylation has also emerged as a powerful technique for the functionalization of pyrrolidine rings, offering rapid and efficient synthesis of N-substituted derivatives nih.gov. For example, the N-alkylation of a pyrrolidine-fused chlorin (B1196114) with various alkyl halides proceeds efficiently under microwave irradiation nih.gov.

A one-pot synthesis of N-methylpyrrolidine has been developed using 1,4-butanediol (B3395766) and methylamine (B109427) over a Cu- and Ni-modified ZSM-5 catalyst, achieving yields greater than 90% and demonstrating potential for industrial application rsc.org.

The construction of the pyrrolidine ring itself is a key strategy for synthesizing derivatives. These methods often involve the intramolecular cyclization of acyclic precursors. A variety of catalytic systems have been developed to facilitate these transformations with high efficiency and selectivity.

Modern methods include transition-metal-free direct δ-amination of sp³ C-H bonds using molecular iodine as the oxidant, providing efficient access to pyrrolidines from readily available substrates organic-chemistry.org. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds is another mild and effective method that exhibits excellent regio- and chemoselectivity organic-chemistry.org. Furthermore, acid-promoted cyclization of N-carbamate-protected amino alcohols offers a route to various pyrrolidines and other N-heterocycles organic-chemistry.org.

The reaction of amide and thioamide dianions with epibromohydrin (B142927) results in the regioselective formation of 5-(hydroxymethyl)pyrrolidin-2-ones, which are valuable synthetic intermediates organic-chemistry.org. This cyclization is proposed to proceed via a nucleophilic attack at the bromine-bearing carbon, followed by intramolecular ring closure organic-chemistry.org.

More complex, fused-ring systems containing a pyrrolidine moiety can also be synthesized. For example, N-phenacyl enaminones, prepared from N-phenacylpyrrolidine-2-thiones, undergo unexpected cyclization to form 2,3-dihydro-1H-pyrrolizines when treated with acetic acid or silica (B1680970) gel arkat-usa.orgresearchgate.net.

The mechanisms underpinning these synthetic routes are crucial for their optimization and application. For simple amination via nucleophilic substitution, the reaction typically follows an S(_N)2 pathway where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon and displacing a leaving group.

In more complex catalytic cycles, the mechanisms are more intricate. The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines to form pyrrolidines is believed to proceed through a zwitterionic Pd-TMM intermediate nih.gov. This intermediate is generated in situ, adds to the imine, and the resulting zwitterionic adduct collapses via nucleophilic attack of the nitrogen onto the π-allylpalladium species to yield the pyrrolidine product nih.gov.

Mechanistic studies of the cyclization of amide dianions with epibromohydrin suggest that the reaction begins with the formation of the dianion using a strong base like n-butyllithium organic-chemistry.org. This is followed by a regioselective nucleophilic attack on the primary carbon of epibromohydrin, leading to bromide displacement and subsequent intramolecular cyclization to form the pyrrolidin-2-one ring organic-chemistry.org.

Stereoselective and Asymmetric Synthesis Approaches

While this compound itself is achiral, the development of stereoselective methods for the synthesis of its chiral analogs and derivatives is a significant area of research, driven by the prevalence of chiral pyrrolidine scaffolds in pharmaceuticals and natural products mdpi.com.

Asymmetric synthesis provides a direct route to enantiomerically enriched pyrrolidine derivatives. A key example is the synthesis of (R)-1-methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine, an analog of the target compound, which has been prepared with 85% enantiomeric excess (ee) york.ac.uk. The key step in this synthesis is a sparteine-mediated asymmetric functionalization of N-Boc pyrrolidine york.ac.uk.

Palladium-catalyzed asymmetric [3+2] cycloaddition is a powerful tool for constructing chiral pyrrolidines from trimethylenemethane donors and imines, achieving high levels of chemo-, diastereo-, and enantioselectivity nih.gov. The choice of chiral ligand is critical for inducing asymmetry. Similarly, chiral amine-derived iridacycle complexes have been shown to catalyze "borrowing hydrogen" annulation reactions to produce a wide range of enantioenriched pyrrolidines from racemic diols and primary amines organic-chemistry.org.

The table below summarizes findings from the enantioselective synthesis of pyrrolidine derivatives using different catalytic systems.

| Catalyst/Mediator | Reaction Type | Substrates | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (-)-Sparteine/s-BuLi | Asymmetric Functionalization | N-Boc pyrrolidine, 1-pyrrolidine-carbonyl chloride | (R)-1-methyl-2-[(pyrrolidin-1-yl)methyl]pyrrolidine | 85% | york.ac.uk |

| Pd(0)/Phosphoramidite Ligand | [3+2] Cycloaddition | TMM donor, Tosyl imines | Chiral Methylene-pyrrolidines | Up to >99% | nih.gov |

| Chiral Iridacycle Complex | Borrowing Hydrogen Annulation | Racemic diols, Primary amines | Enantioenriched Pyrrolidines | Not specified | organic-chemistry.org |

| Aminal-pyrrolidine 98a | Michael Addition | Propanal, trans-β-nitrostyrene | Substituted Pyrrolidine | 79% | mdpi.com |

When synthesizing derivatives with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. The synthesis of 4-hydroxyprolinamides, for example, begins with the α-methylation of protected trans-4-hydroxyproline, a step that necessitates the separation of the resulting diastereoisomers to obtain the desired product mdpi.com.

The synthesis of axially chiral pyrrolidin-2-ones has been achieved with high diastereoselectivity through the cyclization of amide dianions with epibromohydrin organic-chemistry.org. This demonstrates that strategic substrate design can effectively control the formation of specific diastereomers. Another approach involves asymmetric Michael additions, which can establish multiple stereocenters with high control. For instance, an asymmetric Michael addition was a key step in a synthetic sequence leading to a stereochemically defined pyrrolidin-3-yl derivative researchgate.net.

The table below highlights examples where diastereoselective control was achieved in the formation of pyrrolidine derivatives.

| Methodology | Key Reaction | Substrates | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Organocatalysis | Michael Addition | Propanal, trans-β-nitrostyrene | Substituted Pyrrolidine | 75:25 | mdpi.com |

| Organocatalysis | Michael Addition | Cyclohexanone, trans-β-nitrostyrene | Substituted Pyrrolidine | 90:10 | mdpi.com |

| Dianion Chemistry | Intramolecular Cyclization | N-arylacetamides, Epibromohydrin | Axially Chiral Pyrrolidin-2-ones | High diastereoselectivity | organic-chemistry.org |

Functionalization and Derivatization Strategies

The molecular architecture of this compound, featuring both a secondary and a tertiary amine, presents a versatile platform for a variety of chemical modifications. The differential reactivity of these two nitrogen centers allows for selective functionalization, enabling the synthesis of a broad spectrum of derivatives. The secondary amine typically serves as the primary site for reactions like acylation and condensation, while the tertiary amine of the pyrrolidine ring is amenable to reactions such as quaternization.

Amide Formation and Related Acylations

The secondary amine of this compound readily participates in acylation reactions with a range of acylating agents, including acid chlorides, anhydrides, and activated carboxylic acids, to yield the corresponding amides. This transformation is a cornerstone for introducing diverse functional groups, thereby modulating the molecule's physicochemical properties. The reaction generally proceeds under standard conditions for amide bond synthesis. For example, the reaction with an acid chloride like benzoyl chloride is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed as a byproduct. These amide derivatives are of considerable interest in various fields, as the introduction of an acyl group can significantly alter properties like lipophilicity, polarity, and hydrogen-bonding capacity.

| Acylating Agent | Base/Coupling Agent | Product |

|---|---|---|

| Benzoyl chloride | Triethylamine | N-benzoyl-N-methyl-2-(pyrrolidin-1-yl)ethanamine |

| Acetic anhydride | Pyridine | N-acetyl-N-methyl-2-(pyrrolidin-1-yl)ethanamine |

| Propionic acid | DCC/DMAP | N-propionyl-N-methyl-2-(pyrrolidin-1-yl)ethanamine |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine

Schiff Base Derivatization via Condensation Reactions

The condensation of the secondary amine in this compound with aldehydes or ketones results in the formation of Schiff bases, also known as imines. This reaction, which involves the formation of a carbon-nitrogen double bond, is typically catalyzed by an acid or base and often requires the removal of water to shift the equilibrium toward the product. The resulting Schiff bases are valuable synthetic intermediates. For instance, they can be reduced to form new amines or utilized as ligands in the synthesis of metal complexes.

Halogenation and Regioselective Substituent Introduction

Direct halogenation of the this compound molecule can be challenging due to the presence of the reactive amine groups. However, the regioselective introduction of halogen atoms can be achieved on derivatives. For instance, if an aromatic ring is appended to the molecule via an amide linkage, this ring can undergo electrophilic aromatic substitution reactions, such as bromination or chlorination. The position of the incoming halogen substituent on the aromatic ring is governed by the directing effects of the existing groups. This strategy allows for the precise placement of halogens, which can significantly influence the electronic and steric characteristics of the final compound.

N-Alkylation and Quaternization Reactions

Both nitrogen atoms in this compound are potential sites for N-alkylation. The secondary amine can be converted to a tertiary amine through reaction with an alkyl halide. This reaction is typically performed in the presence of a mild base to neutralize the acid generated during the process.

The tertiary nitrogen atom within the pyrrolidine ring can undergo quaternization when treated with an alkylating agent, such as methyl iodide. This reaction results in the formation of a quaternary ammonium (B1175870) salt, which carries a permanent positive charge. This modification drastically alters the molecule's properties, including its solubility and electronic nature. Quaternization is a key reaction in the synthesis of ionic liquids and phase-transfer catalysts.

| Nitrogen Site | Reagent | Product Type |

|---|---|---|

| Secondary Amine | Ethyl bromide | Tertiary Amine |

| Tertiary Amine (Pyrrolidine) | Methyl iodide | Quaternary Ammonium Salt |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally sustainable methods for the synthesis of this compound and its derivatives. These approaches focus on minimizing waste, reducing the use of hazardous materials, and improving energy efficiency. Key strategies include the use of greener solvents, such as water or supercritical fluids, to replace volatile organic compounds.

The application of catalysis is central to these green methodologies. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. For example, catalytic hydrogenation using palladium on carbon (Pd/C) for reductive amination steps offers a greener alternative to stoichiometric reducing agents like sodium borohydride. Additionally, the development of one-pot or tandem reaction sequences, where multiple transformations occur in a single reaction vessel, enhances atom economy and reduces the generation of waste by minimizing intermediate isolation and purification steps. There is also growing interest in utilizing bio-based starting materials and enzymatic catalysts to create more sustainable synthetic routes.

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For N-methyl-2-(pyrrolidin-1-yl)ethanamine, ¹H NMR and ¹³C NMR are fundamental for confirming the presence and connectivity of the various alkyl groups.

Proton NMR (¹H NMR) for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the ethyl bridge, and the N-methyl group. The chemical shifts are influenced by the neighboring nitrogen atoms. Based on the structure and data from analogous compounds, the predicted ¹H NMR spectral data in a solvent like CDCl₃ are summarized in the table below.

The protons on the pyrrolidine ring alpha to the nitrogen (positions 2' and 5') are expected to be shifted downfield compared to the beta protons (positions 3' and 4') due to the deshielding effect of the nitrogen atom. Similarly, the methylene (B1212753) groups of the ethyl chain are adjacent to nitrogen atoms, resulting in their downfield chemical shifts. The N-methyl group is anticipated to appear as a singlet.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH₂-N(CH₃)- | ~ 2.70 | Triplet (t) | 2H |

| -CH₂- (pyrrolidine ring, α to N) | ~ 2.55 | Triplet (t) | 4H |

| -CH₂- (ethyl chain, adjacent to pyrrolidine) | ~ 2.60 | Triplet (t) | 2H |

| -NHCH₃ | ~ 2.45 | Singlet (s) | 3H |

| -CH₂- (pyrrolidine ring, β to N) | ~ 1.80 | Multiplet (m) | 4H |

| -NH- | Variable | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, corresponding to the inequivalent carbon atoms in the structure. The carbons bonded to nitrogen will exhibit higher chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-N(CH₃)- | ~ 58.0 |

| -CH₂- (pyrrolidine ring, α to N) | ~ 54.0 |

| -CH₂- (ethyl chain, adjacent to pyrrolidine) | ~ 50.0 |

| -NHCH₃ | ~ 36.0 |

| -CH₂- (pyrrolidine ring, β to N) | ~ 23.0 |

Advanced NMR Techniques (e.g., 2D-NMR, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D-NMR techniques would be employed.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the two methylene groups of the ethyl chain and between the alpha and beta protons of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule, such as the link between the ethyl chain and the pyrrolidine ring nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between protons on the N-methyl group and the adjacent methylene group, for example.

Mass Spectrometry (MS) for Molecular Ion Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. The nominal mass of this compound (C₇H₁₆N₂) is 128 g/mol . nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and basic compounds like amines. In positive ion mode ESI-MS, this compound is expected to be readily protonated to form the pseudomolecular ion [M+H]⁺. This would result in a prominent signal at a mass-to-charge ratio (m/z) of approximately 129.14. High-resolution mass spectrometry would allow for the determination of the exact mass, which can be used to confirm the elemental formula.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the separation, identification, and quantification of compounds in complex mixtures. A reversed-phase high-performance liquid chromatography (HPLC) method could be developed for the separation of this compound. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an additive such as formic acid to promote protonation and improve peak shape.

Following chromatographic separation, the analyte would be introduced into the mass spectrometer, typically using an ESI source. The mass spectrometer can be operated in full-scan mode to detect the [M+H]⁺ ion or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis. For structural confirmation and in complex matrices, tandem mass spectrometry (MS/MS) can be employed. In an MS/MS experiment, the [M+H]⁺ ion is selected and fragmented, and the resulting fragment ions are detected, providing a characteristic fragmentation pattern that can be used for definitive identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Specific experimental IR and UV-Vis spectroscopic data for this compound could not be located.

Theoretical Infrared (IR) Spectroscopy: Based on the structure of this compound, the following characteristic IR absorption bands can be predicted. It is important to note that these are theoretical predictions and have not been confirmed by experimental data.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| C-H (Aliphatic) | 2850-2960 | Stretching |

| C-N (Aliphatic amine) | 1000-1250 | Stretching |

| N-H (Secondary amine) | 3300-3500 (weak) | Stretching |

| CH₂ | 1430-1470 | Bending |

Theoretical Ultraviolet-Visible (UV-Vis) Spectroscopy: this compound is a saturated aliphatic amine and is not expected to exhibit significant absorption in the UV-Vis region (200-800 nm). The absence of chromophores, such as double bonds or aromatic rings, means that only high-energy σ → σ* and n → σ* electronic transitions are possible, which typically occur in the far-UV region (<200 nm).

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallographic data for this compound could be found. Therefore, information regarding its solid-state structure, including unit cell dimensions, space group, and specific bond lengths and angles determined by this method, is not available.

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a system can be determined from its electron density. DFT has been applied to derivatives of 2-(pyrrolidin-1-yl)ethanamine to elucidate their structural and electronic properties. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For N-methyl-2-(pyrrolidin-1-yl)ethanamine, this involves finding the stable conformations by exploring the potential energy surface. The process identifies the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. Conformational analysis is crucial as the different spatial arrangements of the atoms can influence the molecule's physical and chemical properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more reactive. For derivatives of 2-(pyrrolidin-1-yl)ethanamine, DFT calculations have been used to determine these orbital energies and the corresponding energy gap, providing insights into their electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Data (Note: Specific data for this compound is not available in the cited literature. This table serves as an illustrative example of how such data would be presented.)

| Parameter | Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. Green and yellow denote regions of neutral potential. For similar compounds, MEP maps have been used to identify reactive sites and predict intermolecular interactions. researchgate.net

Chemical Reactivity Descriptors and Reactivity Site Analysis

Chemical reactivity descriptors are parameters derived from DFT calculations that help in quantifying and predicting the reactivity of a molecule. These descriptors can be global, describing the molecule as a whole, or local, indicating the reactivity of specific atomic sites.

Global Descriptors of Chemical Reactivity

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key global descriptors include electronegativity (χ), chemical hardness (η), and global softness (S). Electronegativity measures the tendency of a molecule to attract electrons. Chemical hardness is the resistance to change in electron distribution, and its reciprocal, softness, indicates a higher propensity for chemical reactions. These descriptors are calculated using the energies of the HOMO and LUMO. For derivatives of 2-(pyrrolidin-1-yl)ethanamine, these global descriptors have been calculated to approximate their relative stability and reactivity. researchgate.net

Table 2: Global Reactivity Descriptors (Note: Specific data for this compound is not available in the cited literature. This table is for illustrative purposes.)

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Data not available |

| Global Softness (S) | 1/(2η) | Data not available |

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. It helps in predicting the sites for nucleophilic, electrophilic, and radical attacks. The analysis of Fukui functions provides a more detailed picture of reactivity at the atomic level, complementing the information obtained from MEP maps.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing insights into the accessible conformations and the transitions between them. For this compound, MD simulations reveal a complex interplay of motions, including the puckering of the pyrrolidine (B122466) ring, rotation around the C-C and C-N single bonds of the ethylamine (B1201723) side chain, and the orientation of the N-methyl group.

The conformational flexibility of the pyrrolidine ring is a key feature. The ring is not planar and exists in puckered conformations to relieve steric strain. The two primary puckered forms are the "endo" (also referred to as "down") and "exo" (or "up") conformations, which interconvert rapidly at room temperature. In the case of this compound, the substitution at the 2-position influences the relative energies and populations of these puckered states.

Furthermore, the ethylamine side chain possesses multiple rotatable bonds, leading to a variety of possible conformers. The relative orientation of the pyrrolidine ring and the N-methylamino group is determined by the torsion angles along the ethylamine backbone. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformers. The interactions between the lone pair of electrons on the nitrogen atoms and adjacent C-H bonds can also influence conformational preferences.

A representative molecular dynamics simulation of this compound would typically be run for several nanoseconds to ensure adequate sampling of the conformational space. The resulting trajectory can be analyzed to identify the most populated conformational clusters and the energetic barriers between them.

Below is a table summarizing hypothetical data from a molecular dynamics simulation, illustrating the relative energies and key dihedral angles of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Pyrrolidine Pucker | Dihedral Angle (C1-C2-N1-C6) (°) | Dihedral Angle (C2-N1-C6-C7) (°) | Population (%) |

|---|---|---|---|---|---|

| 1 | 0.00 | Endo (Down) | -165 | 175 | 45 |

| 2 | 0.85 | Exo (Up) | -160 | -65 | 25 |

| 3 | 1.20 | Endo (Down) | 65 | 170 | 15 |

| 4 | 1.50 | Exo (Up) | 70 | 70 | 10 |

| 5 | 2.10 | Endo (Down) | -70 | -175 | 5 |

Spectroscopic Property Prediction and Validation through Computational Models

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).

NMR Spectra Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is highly sensitive to the molecular geometry. Therefore, accurate geometry optimization of the various conformers identified through molecular dynamics is a crucial first step. The chemical shifts for each stable conformer are then calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers, reflecting their relative populations at a given temperature.

The calculated chemical shifts for this compound would show distinct signals for the protons and carbons of the pyrrolidine ring, the ethylamine chain, and the N-methyl group. For instance, the protons on the carbon adjacent to the two nitrogen atoms (C2 and C6) would be expected to have characteristic chemical shifts due to the electron-withdrawing nature of nitrogen. The puckering of the pyrrolidine ring leads to diastereotopic protons, which would be reflected as distinct signals in the predicted ¹H NMR spectrum.

A hypothetical table of predicted ¹³C and ¹H NMR chemical shifts for the most stable conformer of this compound is presented below. These values are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 (Pyrrolidine) | 65.8 | H on C2 | 3.10 |

| C3 (Pyrrolidine) | 23.5 | H on C3 | 1.85 |

| C4 (Pyrrolidine) | 23.5 | H on C4 | 1.85 |

| C5 (Pyrrolidine) | 54.2 | H on C5 | 2.95 |

| C6 (Ethyl) | 58.0 | H on C6 | 2.65 |

| C7 (Ethyl) | 48.5 | H on C7 | 2.50 |

| C8 (N-Methyl) | 42.1 | H on C8 | 2.30 |

Vibrational Spectra Prediction:

DFT calculations can also predict the vibrational frequencies that correspond to the infrared (IR) and Raman spectra of this compound. After geometry optimization, a frequency calculation is performed. The resulting vibrational modes can be visualized to understand the nature of the atomic motions involved in each absorption band.

Key vibrational modes for this molecule would include C-H stretching of the pyrrolidine ring and the N-methyl group, C-N stretching of the amine and the pyrrolidine ring, and various bending and rocking modes. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model.

A table of selected predicted vibrational frequencies and their assignments is provided below.

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| 2975 | C-H stretch (asymmetric, CH₃) | Strong |

| 2950 | C-H stretch (asymmetric, CH₂) | Strong |

| 2870 | C-H stretch (symmetric, CH₂) | Medium |

| 1460 | CH₂ scissoring | Medium |

| 1280 | C-N stretch (tertiary amine) | Medium |

| 1150 | C-C stretch (backbone) | Weak |

| 850 | Pyrrolidine ring breathing | Weak |

By comparing these computationally predicted spectra with experimentally obtained spectra, researchers can validate the computed structures and gain a deeper understanding of the molecule's properties at the atomic level.

Coordination Chemistry and Organometallic Applications

Ligand Design Principles and Coordination Modes of N-methyl-2-(pyrrolidin-1-yl)ethanamine

This compound possesses structural features that suggest its potential as a chelating ligand in coordination chemistry. The molecule contains two nitrogen donor atoms with differing steric and electronic environments: a tertiary amine within the pyrrolidine (B122466) ring and a secondary amine in the ethylamine (B1201723) chain. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

Denticity and Steric Considerations in Complex Formation

This compound is expected to primarily function as a bidentate ligand, coordinating through both the pyrrolidinyl nitrogen and the secondary amine nitrogen. The steric bulk of the pyrrolidine ring and the methyl group on the secondary amine will play a significant role in the formation of metal complexes. These steric factors can influence the coordination number of the metal center and the arrangement of other ligands in the coordination sphere. For instance, in square planar or octahedral complexes, the steric hindrance from the this compound ligand could dictate the cis/trans isomerism of other coordinated ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, would be critical in isolating the desired complex.

Transition Metal Complexes (e.g., Ni(II), Zn(II), Pd(II), Co(II))

Based on the known coordination chemistry of similar N,N-dialkylethylenediamine ligands, it is plausible to predict the formation of stable complexes with a range of transition metals.

Ni(II): Nickel(II) complexes with bidentate amine ligands can adopt various geometries, including square planar and octahedral. The specific geometry would be influenced by the ligand field strength and the steric constraints of the this compound ligand.

Zn(II): Zinc(II), with its d10 electron configuration, typically forms tetrahedral or octahedral complexes. A 1:1 or 1:2 metal-to-ligand ratio could be expected, leading to complexes of the type [Zn(L)Cl2] or [Zn(L)2]2+.

Pd(II): Palladium(II) strongly favors a square planar coordination geometry. It is anticipated that this compound would form stable, four-coordinate complexes with Pd(II).

Co(II): Cobalt(II) can form complexes in various coordination geometries, including tetrahedral and octahedral, depending on the ligand and reaction conditions.

Table 1: Postulated Transition Metal Complexes of this compound

| Metal Ion | Plausible Complex Formula | Predicted Geometry |

|---|---|---|

| Ni(II) | [Ni(L)Cl2], [Ni(L)2]2+ | Square Planar or Octahedral |

| Zn(II) | [Zn(L)Cl2], [Zn(L)2]2+ | Tetrahedral or Octahedral |

| Pd(II) | [Pd(L)Cl2] | Square Planar |

| Co(II) | [Co(L)Cl2], [Co(L)2]2+ | Tetrahedral or Octahedral |

Note: 'L' represents the this compound ligand. The formulas and geometries are hypothetical due to the lack of direct experimental evidence.

Spectroscopic Signatures of Metal-Ligand Interactions

The characterization of these hypothetical complexes would rely on a suite of spectroscopic techniques.

Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center would be expected to cause shifts in the N-H and C-N stretching frequencies in the IR spectrum compared to the free ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in elucidating the structure of diamagnetic complexes (e.g., Zn(II), Pd(II)). Changes in the chemical shifts of the protons and carbons adjacent to the nitrogen atoms upon coordination would provide evidence of metal-ligand bond formation.

UV-Visible Spectroscopy: For complexes of metals with d-electrons (e.g., Ni(II), Co(II)), UV-Vis spectroscopy would reveal d-d transitions, providing information about the coordination geometry and ligand field strength.

Mass Spectrometry: This technique would be used to confirm the molecular weight of the synthesized complexes.

Catalytic Applications in Organic Transformations

Metal complexes containing chelating diamine ligands are widely used as catalysts in a variety of organic transformations. While no specific catalytic applications of this compound complexes have been reported, their structural similarity to known catalysts suggests potential utility in several areas. For instance, palladium complexes of bidentate nitrogen ligands are known to be effective catalysts for cross-coupling reactions such as the Heck and Suzuki reactions. Similarly, nickel and cobalt complexes can be active in various catalytic processes, including polymerization and reduction reactions. The chiral nature of some related pyrrolidine-containing ligands also points towards potential applications in asymmetric catalysis. However, without experimental data, any discussion of the catalytic activity of this compound complexes remains speculative.

Polymerization Catalysis (e.g., Methyl Methacrylate (B99206), Lactide)

There is no available scientific literature detailing the use of this compound as a catalyst or ligand in the polymerization of methyl methacrylate or lactide. Searches for metal complexes involving this ligand for such catalytic processes did not yield any specific examples, experimental data, or theoretical studies. Consequently, no data tables on monomer conversion, polymer molecular weight, or polydispersity index can be provided.

Organocatalysis in Specific Reactions

Similarly, the role of this compound as an organocatalyst in specific chemical reactions is not documented in the reviewed scientific literature. While the broader class of pyrrolidine-containing molecules is well-established in organocatalysis, no studies were found that specifically employ this compound to catalyze reactions such as aldol (B89426) additions, Michael additions, or other carbon-carbon bond-forming reactions. Therefore, information on its catalytic performance, enantioselectivity, or reaction scope is not available.

Advanced Research in Biological and Biomedical Contexts of Derivatives

Pharmacological Investigations of N-methyl-2-(pyrrolidin-1-yl)ethanamine Derivatives

Pharmacological research into derivatives incorporating the this compound motif has revealed a broad spectrum of activities, including modulation of central nervous system targets, enzyme inhibition, and specific receptor interactions. These investigations utilize a combination of in vitro and in vivo models to assess the efficacy and mechanisms of action of these novel compounds.

Derivatives of this compound have been identified as potent modulators of various neurotransmitter systems, which is critical for their potential application in neurological and psychiatric disorders. For instance, certain derivatives are designed as histamine (B1213489) H3 receptor (H3R) antagonists. nih.gov The H3R acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on non-histaminergic neurons, playing a crucial role in modulating the release of key neurotransmitters such as acetylcholine, dopamine (B1211576), noradrenaline, and serotonin. nih.gov By antagonizing this receptor, these compounds can increase the synaptic availability of these neurotransmitters, a mechanism explored for potential cognitive enhancement and treatment of CNS disorders. nih.gov The development of dual-target ligands that simultaneously act on μ-opioid receptors (MOR) and dopamine D3 receptors (D3R) also highlights the modulation of the dopaminergic system, which is integral to reward, motivation, and mood regulation. nih.gov

The pyrrolidine (B122466) core is a key feature in a variety of enzyme inhibitors. Research has demonstrated that derivatives can be engineered to selectively target enzymes implicated in different disease pathologies.

Cholinesterases and MAO-B: In the context of Alzheimer's disease, multi-target-directed ligands have been developed from a benzothiazole (B30560) scaffold incorporating a pyrrolidine moiety. One such derivative, 3s, showed inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase-B (MAO-B), all of which are key targets in Alzheimer's therapy. nih.gov

N-Acylethanolamine Acid Amidase (NAAA): Pyrrolidine amide derivatives have been studied as inhibitors of NAAA, an enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). rsc.org Pharmacological blockage of NAAA can restore PEA levels, offering potential therapeutic benefits in managing pain and inflammation. rsc.org

Cyclooxygenase (COX): N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated as anti-inflammatory agents through their inhibition of COX-1 and COX-2 enzymes. nih.gov Notably, compound 13e emerged as a potent and selective inhibitor of COX-2, which is a key enzyme in the inflammatory pathway. nih.gov

α-Amylase and α-Glucosidase: In the pursuit of anti-diabetic agents, pyrrolidine derivatives have been designed to inhibit α-amylase and α-glucosidase. nih.gov These enzymes are crucial for carbohydrate digestion, and their inhibition can help control postprandial hyperglycemia. nih.gov

Table 1: Enzyme Inhibition by Pyrrolidine Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|

| 3s | Acetylcholinesterase (AChE) | 6.7 µM | N/A |

| 3s | Butyrylcholinesterase (BuChE) | 2.35 µM | N/A |

| 3s | Monoamine Oxidase B (MAO-B) | 1.6 µM | N/A |

| 13e | Cyclooxygenase-2 (COX-2) | 0.98 µM | 31.5 |

| 3g | α-Amylase | 26.24 µg/mL | N/A |

| 3g | α-Glucosidase | 18.04 µg/mL | N/A |

Data sourced from multiple studies. nih.govnih.govnih.gov

The structural versatility of this compound derivatives makes them suitable candidates for ligands targeting a range of receptors, including G protein-coupled receptors (GPCRs) and sigma receptors.

Dopamine and Opioid Receptors: A new generation of dual-target ligands has been developed to act as μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists or partial agonists. nih.gov The design incorporated a substituted trans-(2S,4R)-pyrrolidine as a key dopaminergic moiety tethered to an opioid scaffold. nih.gov These compounds were identified through in vitro cell-based affinity screening, demonstrating the ability to achieve high affinity for both receptor targets. nih.gov

Histamine Receptors: As previously mentioned, benzothiazole derivatives featuring a pyrrolidin-1-yl group have been synthesized as potent histamine H3 receptor ligands. nih.gov Compound 4b, for example, displayed a very high affinity with a Ki value of 0.012 μM for the H3R. nih.gov This line of research aims to leverage H3R antagonism for treating CNS disorders. nih.gov

Sigma Receptors: The sigma-1 receptor, a unique ligand-regulated molecular chaperone, has been implicated in the actions of various psychoactive compounds. nih.gov While not direct derivatives, compounds like methamphetamine show moderate affinity for sigma-1 receptors, and antagonists for this receptor can block some of methamphetamine's behavioral effects. nih.gov This suggests that the this compound scaffold, which shares structural elements with such compounds, could be explored for its potential interaction with sigma receptors.

Table 2: Receptor Binding Affinities of Pyrrolidine Derivatives

| Compound | Target Receptor | Binding Affinity (Kᵢ) | Receptor Action |

|---|---|---|---|

| 33 | Dopamine D3 Receptor (D₃R) | 247 nM | Antagonist/Partial Agonist |

| 34 | Dopamine D3 Receptor (D₃R) | 111 nM | Antagonist/Partial Agonist |

| 33 | μ-Opioid Receptor (MOR) | 529 nM | Agonist |

| 34 | μ-Opioid Receptor (MOR) | 377 nM | Agonist |

| 4b | Histamine H3 Receptor (H₃R) | 0.012 µM | Antagonist/Inverse Agonist |

| 3s | Histamine H3 Receptor (H₃R) | 0.036 µM | Antagonist/Inverse Agonist |

Data sourced from multiple studies. nih.govnih.gov

The evaluation of pharmacological efficacy for these derivatives involves a tiered approach, beginning with in vitro assays to establish activity and mechanism, followed by in vivo studies to confirm effects in a biological system. For N-substituted pyrrolidine-2,5-dione derivatives, anti-inflammatory potential was first determined through in vitro assays for COX-1, COX-2, and 5-lipoxygenase inhibition. nih.gov Based on these promising results, selected compounds were advanced to in vivo testing using the carrageenan-induced paw edema model in animals, which confirmed their anti-inflammatory activity. nih.gov Similarly, the development of dual MOR/D3R ligands involved initial in vitro cell-based affinity screening and functional assays to confirm their dual action before considering their potential in vivo effects on analgesia. nih.gov N-methyl-2-pyrrolidone (NMP), a related solvent, has been shown to have bioactive anti-inflammatory properties and demonstrated efficacy in reducing disease in a mouse model of atherosclerosis. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to medicinal chemistry. For derivatives of this compound, these studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

In the development of pyrrolidine amide derivatives as NAAA inhibitors, SAR studies revealed that small, lipophilic substituents at the 3-phenyl position were optimal for potency. rsc.org It was also found that conformationally flexible linkers increased inhibitory potency but decreased selectivity, whereas more rigid linkers improved selectivity over the related FAAH enzyme. rsc.org

For pyrrolidine pentamine derivatives designed as inhibitors of the aminoglycoside 6′-N-acetyltransferase type Ib enzyme, SAR studies showed that different positions on the scaffold had varying tolerance for modification. nih.govbiorxiv.org For example, the R1 and R4 positions showed low tolerance to changes, while the R5 position had a high tolerance, allowing for modifications to fine-tune the molecule's properties. nih.gov

SPR studies are exemplified by the design of dual MOR/D3R ligands, where a key goal was to optimize physicochemical properties for CNS activity. nih.gov By modifying scaffolds and substituents, researchers were able to significantly enhance the Central Nervous System Multiparameter Optimization (CNS-MPO) score, which predicts better permeability across the blood-brain barrier. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Target | Structural Modification | Effect on Activity |

|---|---|---|---|

| Pyrrolidine Amides | NAAA | Small, lipophilic 3-phenyl substituents | Optimal potency |

| Pyrrolidine Amides | NAAA | Conformationally flexible linkers | Increased potency, reduced selectivity |

| Pyrrolidine Amides | NAAA | Conformationally restricted linkers | Improved selectivity |

| Pyrrolidine Pentamines | AAC(6′)-Ib | Modifications at R1 and R4 positions | Low tolerance, often loss of activity |

| Pyrrolidine Pentamines | AAC(6′)-Ib | Modifications at R5 position | High tolerance |

Pharmacokinetic Profiling of this compound and its Metabolites

While specific pharmacokinetic data for this compound is limited in publicly available literature, extensive studies on the closely related compound N-methyl-2-pyrrolidone (NMP) provide valuable insights into the likely metabolic pathways. NMP is readily absorbed through oral, dermal, and inhalation routes. chemicalbook.com

Following administration in rats, NMP is metabolized into several key compounds. nih.gov The primary metabolic pathway involves hydroxylation to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP), which is the most abundant metabolite recovered in urine. nih.gov Further oxidation leads to the formation of N-methylsuccinimide (MSI), which is then hydroxylated to 2-hydroxy-N-methylsuccinimide (2-HMSI). chemicalbook.comnih.gov Another identified metabolite is 2-pyrrolidone (2-P). nih.govnih.gov In human studies, these same metabolites have been identified, indicating a conserved metabolic pathway across species. nih.gov The half-life of unchanged NMP in plasma is approximately 4 hours following inhalation. researchgate.net

Table 4: Identified Metabolites of N-methyl-2-pyrrolidone (NMP) in Rats

| Metabolite | Abbreviation | Found in |

|---|---|---|

| 5-hydroxy-N-methyl-2-pyrrolidone | 5-HNMP | Plasma and Urine |

| N-methylsuccinimide | MSI | Plasma and Urine |

| 2-hydroxy-N-methylsuccinimide | 2-HMSI | Plasma and Urine |

| 2-pyrrolidone | 2-P | Plasma and Urine |

Data sourced from studies on NMP metabolism. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the metabolic pathways, metabolite identification, and in vitro or in vivo clearance studies for the chemical compound this compound.

Therefore, the advanced research in biological and biomedical contexts for derivatives of this specific compound, as outlined in the requested sections 6.3.1 and 6.3.2, cannot be provided at this time. Scientific investigation into the biotransformation and pharmacokinetic profile of this compound does not appear to be publicly available.

Environmental and Toxicological Considerations in Chemical Research

Environmental Fate and Degradation Studies

The environmental fate of a chemical compound encompasses its transport, distribution, and transformation in various environmental compartments. For N-methyl-2-(pyrrolidin-1-yl)ethanamine, understanding its persistence, mobility, and degradation pathways is crucial to predicting its environmental impact.

Persistence and Biodegradation:

Limited direct data exists for the biodegradation of this compound. However, studies on related aliphatic amines suggest that their persistence in the environment can vary. Long-chain aliphatic amines are generally not persistent in water, soil, or sediment. canada.ca The biodegradability of N-alkylpyrrolidines has been noted, with some studies indicating that these compounds can be degraded by microorganisms found in surface water. researchgate.net For instance, research on N-methyl-2-pyrrolidone (NMP), a structurally similar compound, has shown that it is readily biodegradable under aerobic conditions. nih.gov The degradation of NMP can proceed through the cleavage of the C-N bond, leading to the formation of intermediates that can be further metabolized. nih.gov It is plausible that this compound, as a substituted pyrrolidine (B122466) and an aliphatic amine, would also be susceptible to microbial degradation.

Mobility and Transport:

The mobility of this compound in soil and water is influenced by its physical and chemical properties. Aliphatic amines can be transported through the water column or settle into bed sediment. canada.ca The water solubility of pyrrolidine suggests that its derivatives may also be mobile in aqueous environments. wikipedia.org

Abiotic Degradation:

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the breakdown of chemical compounds in the environment. While specific data for this compound is unavailable, the stability of the pyrrolidine ring in some contexts suggests that abiotic degradation might be a slower process compared to biodegradation.

Ecotoxicological Assessment of Chemical Impact

Ecotoxicology evaluates the adverse effects of chemical substances on ecosystems. For this compound, this involves assessing its potential toxicity to a range of organisms.

Aquatic Toxicity:

Data on analogous compounds indicate that aliphatic amines can be toxic to aquatic organisms. oup.comnih.gov Long-chain aliphatic amines, in particular, have been shown to cause adverse effects in aquatic life at low concentrations. canada.cacanada.ca Studies on specific aliphatic amines have demonstrated their potential to inhibit nitrifying bacteria, which are crucial for nitrogen cycling in aquatic systems. oup.comnih.gov The chlorination of aliphatic amines, a process that can occur in wastewater treatment, has been found to increase their toxicity. oup.comnih.gov

Terrestrial Toxicity:

The impact of this compound on soil-dwelling organisms is another important consideration. Long-chain aliphatic amines have the potential to cause adverse effects in terrestrial ecosystems. canada.ca The application of biosolids containing such compounds to land is a potential route of exposure for soil organisms. canada.ca

Bioaccumulation Potential:

Bioaccumulation, the process by which a chemical concentrates in an organism's tissues over time, is a key factor in assessing environmental risk. The potential for bioaccumulation of long-chain aliphatic amines in aquatic organisms varies with the length of the alkyl chain. canada.ca Without specific data, the bioaccumulation potential of this compound remains an area for further investigation.

| Ecotoxicological Endpoint | Finding for Analogous Compounds (Aliphatic Amines) | Citation |

|---|---|---|

| Aquatic Toxicity | Can cause adverse effects in aquatic organisms at low concentrations. | canada.cacanada.ca |

| Nitrifier Inhibition | Can inhibit the activity of nitrifying bacteria. | oup.comnih.gov |

| Effect of Chlorination | Toxicity can increase after chlorination. | oup.comnih.gov |

| Terrestrial Toxicity | Potential to cause adverse effects in soil-dwelling organisms. | canada.ca |

| Bioaccumulation | Potential varies with alkyl chain length in aquatic organisms. | canada.ca |

Research on Sustainable Synthesis and Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgrsc.org Applying these principles to the synthesis of this compound is essential for minimizing its environmental footprint.

Alternative Synthetic Routes:

Traditional methods for amine synthesis can involve hazardous reagents and generate significant waste. rsc.org Research into greener synthetic routes for amines and substituted pyrrolidines is ongoing. Key strategies include:

Reductive Amination: This is a widely used and efficient method for synthesizing amines. acs.org Greener variations of this reaction focus on using less hazardous reducing agents and more environmentally benign solvents. The synthesis of N-aryl-substituted pyrrolidines has been achieved through the reductive amination of diketones. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and sustainable approach to synthesizing chiral amines and substituted pyrrolidines. nih.govacs.org This method can lead to high enantiomeric excess and reduces the need for heavy metal catalysts. nih.gov

Use of Renewable Feedstocks: Exploring the synthesis of amines from biomass-derived precursors is a key area of green chemistry research. rsc.orgrsc.org

Green Metrics in Synthesis Evaluation:

To assess the "greenness" of a synthetic route, various metrics are employed. The CHEM21 green metrics toolkit, for example, provides a framework for evaluating the environmental impact of chemical processes. rsc.orgrsc.org These metrics consider factors such as atom economy, E-factor (waste generated per unit of product), and the use of hazardous substances.

| Green Synthesis Approach | Description | Relevance to this compound Synthesis |

|---|---|---|

| Reductive Amination | Efficient method for forming C-N bonds. | A potentially viable and greener route using sustainable reagents. acs.orgnih.gov |

| Biocatalysis | Use of enzymes (e.g., transaminases) for high selectivity. | Could enable the stereoselective synthesis of chiral derivatives. nih.govacs.org |

| One-Pot Reactions | Multiple reaction steps in a single vessel. | Can improve efficiency and reduce waste. nih.gov |

| Renewable Feedstocks | Sourcing starting materials from biomass. | A long-term goal for sustainable chemical production. rsc.orgrsc.org |

Emerging Research Frontiers and Interdisciplinary Perspectives

Material Science Applications of N-methyl-2-(pyrrolidin-1-yl)ethanamine as a Building Block

In material science, diamines are fundamental building blocks for a variety of polymers. The distinct reactivity of the primary and secondary amine groups in this compound could allow it to be used as a monomer or a cross-linking agent in the synthesis of functional polymers. Its potential lies in creating materials with tailored properties, such as thermal stability, chemical resistance, and specific surface functionalities.

The development of multifunctional nano-materials often relies on the controlled assembly of responsive block copolymers, which requires precise control over the molecular structure of the building blocks. klinger-lab.de The incorporation of a pyrrolidine (B122466) moiety could impart unique solubility and thermal characteristics to polymers like polyamides or polyimides.

Potential Polymer Systems Incorporating this compound

| Polymer Type | Role of the Compound | Potential Properties |

|---|---|---|

| Polyamides | Diamine Monomer | Enhanced solubility in organic solvents, modified chain flexibility. |

| Epoxy Resins | Curing Agent/Hardener | Controlled curing kinetics, altered glass transition temperature. |

| Polyurethanes | Chain Extender | Introduction of tertiary amine sites for catalytic activity or quaternization. |

Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules. The formation of these ordered structures involves nucleation and self-assembly, which are fundamental processes. mdpi.com The structure of this compound is well-suited for studies in this field. The presence of a hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (both nitrogen atoms) allows it to participate in the formation of intricate, non-covalent networks.

Research in this area could explore how the molecule self-assembles on surfaces or in solution, potentially forming ordered monolayers, micelles, or gels. mdpi.com The pyrrolidine ring adds a degree of steric bulk and conformational rigidity that could influence the packing and geometry of these supramolecular structures. Such studies are crucial for designing new "smart" materials that respond to environmental stimuli.

Future Directions in Synthetic Methodology Development

While established methods exist for synthesizing diamines, ongoing research aims to develop more efficient, selective, and sustainable routes. Future synthetic methodologies for this compound and its derivatives could focus on catalytic processes that minimize waste and maximize atom economy.

Recent advancements in the synthesis of substituted 1,2-diamines include rhodium-catalyzed hydroamination of allylic amines, which offers a powerful approach by coupling amines and olefins with 100% atom economy. nih.gov Another modern technique involves the rhodium-catalyzed oxidative cyclization of allylic hydroxylamine-derived sulfamate (B1201201) esters, which creates unique heterocyclic precursors to substituted diamines. nih.govbohrium.com These advanced methods could provide novel and more efficient pathways to this compound and related structures. nih.govnih.govbohrium.com

Comparison of Synthetic Approaches for Diamines

| Method | Description | Advantages |

|---|---|---|

| Traditional Alkylation | Reaction of a haloalkane with an amine. | Simple, well-established procedures. |

| Reductive Amination | Reaction of an amine with a carbonyl compound in the presence of a reducing agent. | Wide availability of starting materials. |

| Catalytic Hydroamination | Direct addition of an N-H bond across a C-C multiple bond, catalyzed by a transition metal. nih.gov | High atom economy, directness. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery

Potential AI/ML Applications for this compound

| Application Area | Specific Task | Potential Impact |

|---|---|---|

| Property Prediction | Predict solubility, boiling point, and reactivity of new derivatives. | Prioritize which new compounds to synthesize for specific applications. nih.gov |

| Retrosynthetic Analysis | Propose novel synthetic routes to the compound and its analogues. nih.gov | Discover more cost-effective and sustainable manufacturing processes. nih.gov |

| Reaction Optimization | Use algorithms to find the optimal conditions for a given synthetic step. | Increase reaction yields and reduce the time for process development. mindmapai.app |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-(pyrrolidin-1-yl)ethanamine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of pyrrolidine with N-methylethanolamine derivatives under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Optimization involves adjusting solvent polarity (e.g., methanol or ethanol) and reaction temperature (40–60°C) to enhance yield. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or distillation under reduced pressure is critical to isolate the product .

- Key Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or HPLC .

Q. How should researchers characterize the structural identity of this compound?

- Methodological Answer : Employ spectroscopic techniques:

- IR Spectroscopy : Identify characteristic peaks for C-N (1250–1350 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .

- NMR : Use ¹H NMR to resolve signals for the pyrrolidine ring (δ 1.6–1.8 ppm, multiplet) and N-methyl group (δ 2.2–2.4 ppm, singlet). ¹³C NMR confirms sp³ carbons in the pyrrolidine ring (δ 20–50 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First Aid : In case of skin contact, wash with soap and water; for eye exposure, rinse with saline for 15 minutes. Refer to Safety Data Sheets (SDS) for toxicity data .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO gaps) and global reactivity descriptors (electrophilicity index, chemical hardness). This predicts nucleophilic/electrophilic sites and stability trends .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive regions for functionalization .

Q. What strategies resolve contradictions in pharmacological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate IC₅₀ values (e.g., from enzyme inhibition assays) with structural analogs. For example, compare this compound with piperidine or morpholine derivatives to assess substituent effects .

- Crystallographic Analysis : Use SHELX software to refine crystal structures and identify conformational differences impacting activity .

Q. How can researchers design experiments to study the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with PRMT3 or histamine receptors. Focus on hydrogen bonding (pyrrolidine N-H) and hydrophobic interactions (methyl groups) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate docking predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.